molecular formula C9H9IO2 B1586243 3-(2-iodophenyl)propanoic Acid CAS No. 96606-95-0

3-(2-iodophenyl)propanoic Acid

Cat. No. B1586243
CAS RN: 96606-95-0
M. Wt: 276.07 g/mol
InChI Key: POJTZKMVSQVKNR-UHFFFAOYSA-N
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Description

3-(2-Iodophenyl)propanoic acid, also known as 3-Iodo-2-propylacetic acid, is an important organic compound used in various scientific research applications. It is a colorless, volatile liquid with a characteristic odour and a boiling point of 129-130 °C. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of various polymers, such as polystyrene, polyethylene, and polypropylene.

Scientific Research Applications

If you’re conducting research with this compound, I would recommend consulting scientific literature or collaborating with experts in the field for more specific information. Please remember to handle this compound with care as it may pose certain health risks . If you have any other questions or need assistance with a different topic, feel free to ask!

“3-(2-Iodophenyl)propanoic Acid” is a type of organic building block . While specific applications are not readily available, it’s often used in the synthesis of other complex molecules in the field of organic chemistry . Here are some potential applications based on its chemical properties:

  • Organic Synthesis : As an organic building block, it can be used to synthesize a variety of complex organic compounds. The iodine atom can be replaced by other groups through nucleophilic substitution reactions, providing a pathway to a wide range of compounds .

  • Proteomics Research : Some sources suggest that it could be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used as a precursor for the synthesis of labeled compounds used in proteomics .

  • Material Science : Organic compounds with iodine atoms can be used in material science for the synthesis of organic semiconductors, dyes, and pigments .

  • Agriculture : If this compound shows biological activity, it could potentially be used in the development of new pesticides or herbicides .

  • Food Industry : While not directly related to “3-(2-Iodophenyl)propanoic Acid”, propanoic acid, a similar compound, is commonly used as a food preservative . It’s possible that “3-(2-Iodophenyl)propanoic Acid” could have similar applications, but further research would be needed .

“3-(2-Iodophenyl)propanoic Acid” is a type of organic building block . While specific applications are not readily available, it’s often used in the synthesis of other complex molecules in the field of organic chemistry . Here are some potential applications based on its chemical properties:

  • Organic Synthesis : As an organic building block, it can be used to synthesize a variety of complex organic compounds. The iodine atom can be replaced by other groups through nucleophilic substitution reactions, providing a pathway to a wide range of compounds .

  • Proteomics Research : Some sources suggest that it could be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used as a precursor for the synthesis of labeled compounds used in proteomics .

  • Material Science : Organic compounds with iodine atoms can be used in material science for the synthesis of organic semiconductors, dyes, and pigments .

  • Agriculture : If this compound shows biological activity, it could potentially be used in the development of new pesticides or herbicides .

  • Food Industry : While not directly related to “3-(2-Iodophenyl)propanoic Acid”, propanoic acid, a similar compound, is commonly used as a food preservative . It’s possible that “3-(2-Iodophenyl)propanoic Acid” could have similar applications, but further research would be needed .

properties

IUPAC Name

3-(2-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJTZKMVSQVKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371515
Record name 3-(2-iodophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-iodophenyl)propanoic Acid

CAS RN

96606-95-0
Record name 3-(2-iodophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 96606-95-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Concentrated HCl (2.3 mL) and water (0.3 mL) was added to 2-(2-iodo-benzyl)-malonic acid diethyl ester (1.4 g, 3.6 mmol) and the mixture was refluxed overnight. Starting material could still be seen on TLC. More concentrated HCl (2 mL) was added and the mixture was refluxed overnight. Water (20 mL) and ether (50 mL) was added to the mixture. The two phases was separated. The organic phase was extracted with an ammonium hydroxide solution (5N, 30 mL). The basic water phase was added slowly to ice-cold conc. HCl. The white precipitate was filtered and washed with ice-cold water and the solvent was removed in vacuo. Yield: 0.32 g, 32%.
Name
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
V Kersemans, K Kersemans, B Cornelissen… - Cancer biotherapy & …, 2006 - liebertpub.com
Various radiolabeled amino acids show promising results in tumor detection, as applied in the management of cancer patients. We synthesized the precursor 2-iodo-L-phenylalanine for …
Number of citations: 3 www.liebertpub.com
M Kawasaki, M Goto, S Kawabata, T Kometani - Tetrahedron: Asymmetry, 2001 - Elsevier
The enantioselectivity of the lipase from Pseudomonascepacia (PCL) in the transesterification of 2-phenyl-1-propanol 1 was studied using a series of vinyl 3-arylpropanoates as acyl …
Number of citations: 75 www.sciencedirect.com
RC Larock, C Tu, P Pace - The Journal of Organic Chemistry, 1998 - ACS Publications
Seven-, eight-, and nine-membered-ring nitrogen heterocycles are readily prepared by the palladium-catalyzed heteroannulation of a variety of 1,2-dienes by a range of tosylamide- and …
Number of citations: 93 pubs.acs.org
V Kersemans - 2005 - libstore.ugent.be
At the beginning of my academic career, performing a PhD has always been a dream. This desire of exploration was even stimulated during the fine years at the Vrije Universiteit …
Number of citations: 4 libstore.ugent.be
A Kjaer, MM Herth, AI Jensen, M Eder, AC Eder - orbit.dtu.dk
(71) Applicants: RIGSHOSPITALET [DK/DK]; Blegdamsvej 9, 2100 Copenhagen Ø (DK). UNIVERSITY OF COPENHAGEN [DK/DK]: Universitetsparken 2, 2100 Copenhagen Ø (DK), …
Number of citations: 0 orbit.dtu.dk
C Tu - 1993 - search.proquest.com
The palladium (0)-promoted cross-coupling of vinylic halides and triflates with alkenes and nucleophiles has been investigated. The use of carbon nucleophiles has never before been …
Number of citations: 4 search.proquest.com
GW Bemis - 1991 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com
AA Pletnev, Q Tian, RC Larock - … synthesis via novel organopalladium addition to … - Citeseer
An efficient procedure for the synthesis of 2, 2-disubstituted benzocyclic ketones by intramolecular carbopalladation of nitrites has been developed. The cyclization of substituted 3-(2-…
Number of citations: 6 citeseerx.ist.psu.edu
LA Reif Jr - 1991 - search.proquest.com
thesis and dissertation copies are in typewriter face, while others may Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the …
Number of citations: 2 search.proquest.com
新井唯正 - (No Title), 2015 - repository.dl.itc.u-tokyo.ac.jp
3-1 背景 3-2 環状 KLVFF のファーマコフォアモチーフを基にした低分子凝集阻害剤の設計と合成 3-3 低分子阻害剤の凝集阻害活性評価 3-4 低分子阻害剤のドラッグライクネスに関する考察 3-5 低…
Number of citations: 5 repository.dl.itc.u-tokyo.ac.jp

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